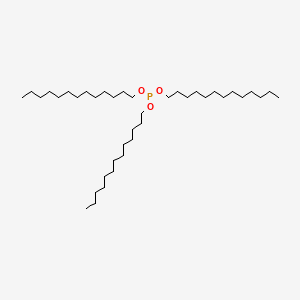
Tris(tridecan-1-yl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(Tridecan-1-yl) phosphite: is an organophosphorus compound with the molecular formula C39H81O3P and a molecular weight of 629.03 g/mol . It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: Another method includes the use of metallated phosphines.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form tris-(tridecan-1-yl) phosphite.
Industrial Production Methods: : Industrial production often involves continuous flow synthesis, which allows for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Tris-(Tridecan-1-yl) phosphite can undergo oxidation reactions, forming phosphine oxides.
Reduction: It can be reduced back to its original form from phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphites: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in various catalytic processes.
Stabilizers: Acts as a stabilizer in polymer production.
Biology and Medicine
Antioxidants: Functions as an antioxidant in biological systems.
Industry
Polymer Production: Used in the production of polymers such as polyethylene and polypropylene.
Additives: Acts as an additive in lubricants and fuels.
Wirkmechanismus
Mechanism: : Tris-(Tridecan-1-yl) phosphite functions primarily as an antioxidant. It decomposes hydroperoxides, thereby preventing oxidative degradation .
Molecular Targets and Pathways
Hydroperoxides: The compound targets hydroperoxides and decomposes them into non-reactive products.
Radical Scavenging: It acts as a radical scavenger, neutralizing free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl Phosphite: Similar in structure but with phenyl groups instead of tridecyl groups.
Tris-(2,4-di-tert-butylphenyl) Phosphite: Contains tert-butyl groups, offering different steric properties.
Uniqueness
Eigenschaften
CAS-Nummer |
4089-53-6 |
|---|---|
Molekularformel |
C39H81O3P |
Molekulargewicht |
629.0 g/mol |
IUPAC-Name |
tritridecyl phosphite |
InChI |
InChI=1S/C39H81O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI-Schlüssel |
PEXOFOFLXOCMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOP(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


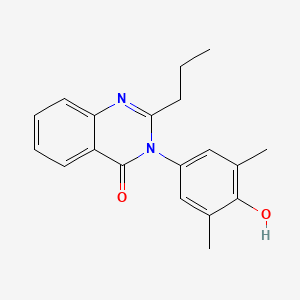

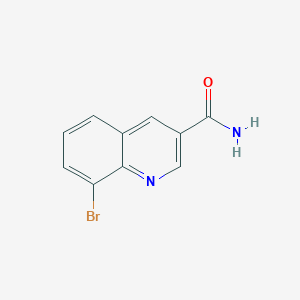
![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
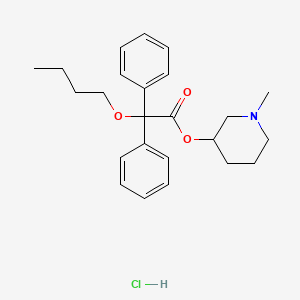
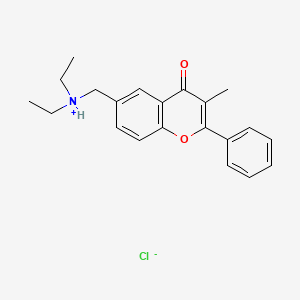
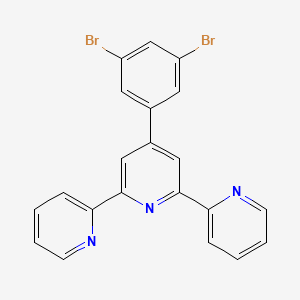
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
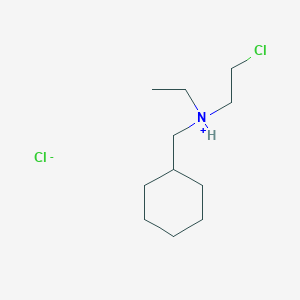
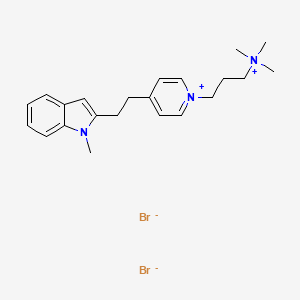
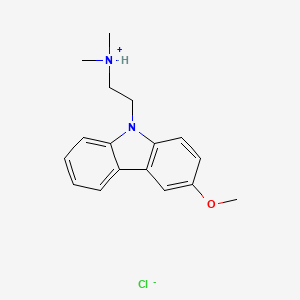
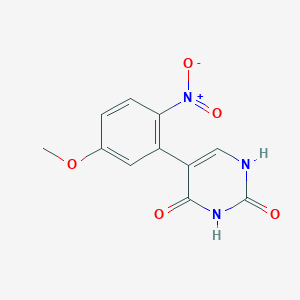
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
